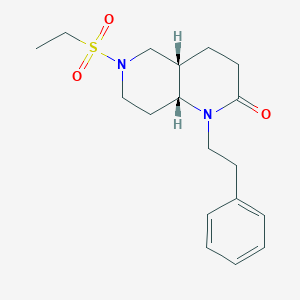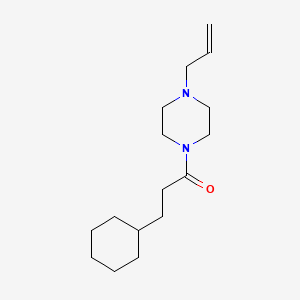![molecular formula C16H24ClN3O B5499360 N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, commonly known as CPI-1189, is a chemical compound that has been studied extensively for its potential use in treating various medical conditions. This compound belongs to a class of drugs known as piperidine-based compounds, which have shown promise in treating a range of neurological and psychiatric disorders.
Mecanismo De Acción
CPI-1189 is believed to exert its therapeutic effects by acting as a partial agonist at several different receptor sites in the brain, including dopamine D2, serotonin 5-HT1A, and muscarinic acetylcholine receptors. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that CPI-1189 has several biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine reuptake, and the activation of several signaling pathways in the brain. These effects may contribute to the compound's therapeutic potential in treating a range of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-1189 is its ability to modulate several different neurotransmitter systems, which may make it a useful tool for studying the underlying mechanisms of psychiatric and neurological disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on CPI-1189, including the development of more potent analogs, the investigation of its effects on other signaling pathways in the brain, and the exploration of its potential use in combination with other drugs for the treatment of psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of CPI-1189 and its potential side effects.
Métodos De Síntesis
The synthesis of CPI-1189 involves several steps, including the reaction of 2-chloroaniline with isopropylpiperidine and the subsequent reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
CPI-1189 has been studied for its potential use in treating a range of medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that CPI-1189 has the ability to modulate several neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12(2)20-9-5-6-13(11-20)10-18-16(21)19-15-8-4-3-7-14(15)17/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHLCNKSWIFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)

![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)